molecular formula C51H110O4Ti B15179813 Trihexadecyloxyisopropoxytitanium CAS No. 65151-13-5

Trihexadecyloxyisopropoxytitanium

Cat. No.: B15179813
CAS No.: 65151-13-5
M. Wt: 835.3 g/mol
InChI Key: XCKGGRJZRSHASV-UHFFFAOYSA-N
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Description

Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound featuring three hexadecyloxy (C₁₆H₃₃O⁻) groups and one isopropoxy (C₃H₇O⁻) group coordinated to a central titanium atom. Such titanium alkoxides are often utilized in catalysis, polymer stabilization, and materials science due to their Lewis acidity and ability to form stable coordination complexes . However, the provided evidence lacks direct information on this specific compound, necessitating comparisons with structurally or functionally analogous substances.

Properties

CAS No.

65151-13-5

Molecular Formula

C51H110O4Ti

Molecular Weight

835.3 g/mol

IUPAC Name

hexadecan-1-ol;propan-2-ol;titanium

InChI

InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3;

InChI Key

XCKGGRJZRSHASV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:

TiCl4+C3H7OH+C16H33OHTi(OCH3CH2CH3)(OCH2C16H33)3+HCl\text{TiCl}_4 + \text{C}_3\text{H}_7\text{OH} + \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow \text{Ti(OCH}_3\text{CH}_2\text{CH}_3)(\text{OCH}_2\text{C}_{16}\text{H}_{33})_3 + \text{HCl} TiCl4​+C3​H7​OH+C16​H33​OH→Ti(OCH3​CH2​CH3​)(OCH2​C16​H33​)3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.

    Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.

Major Products

    Oxidation: Titanium dioxide and various organic oxidation products.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.

    Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin Compounds (e.g., Tributyltin, Triphenyltin)

Organotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), share structural similarities with Trihexadecyloxyisopropoxytitanium, as both classes feature organic ligands bound to a metal center. Key differences include:

Property This compound Tributyltin (TBT) Triphenyltin (TPT)
Metal Center Titanium (Ti) Tin (Sn) Tin (Sn)
Organic Ligands 3×C₁₆H₃₃O⁻, 1×C₃H₇O⁻ 3×C₄H₉⁻ 3×C₆H₅⁻
Applications Catalysis, polymer additives Biocides, antifouling agents Fungicides, PVC stabilizers
Toxicity Likely low (inferred from Ti analogs) High (regulated under REACH) High (regulated under REACH)
Regulatory Status Not listed in provided evidence Restricted (MARPLO Annex 1) Restricted (MARPLO Annex 1)

Organotin compounds are heavily regulated due to environmental persistence and toxicity, whereas titanium-based analogs are generally considered less toxic and more environmentally benign .

Phosphazene Derivatives (e.g., Tetrachloromonospirocyclotriphosphazenes)

Phosphazenes, such as tetrachloromonospirocyclotriphosphazenes, are inorganic-organic hybrids with alternating phosphorus and nitrogen atoms. Comparisons include:

Property This compound Tetrachloromonospirocyclotriphosphazenes
Backbone Structure Titanium-oxygen core Phosphorus-nitrogen ring system
Synthetic Method Likely alkoxide substitution Stepwise amine/THF reactions
Thermal Stability High (typical for Ti alkoxides) Moderate (decomposes above 200°C)
Applications Catalysis, surfactants Flame retardants, elastomers

Phosphazenes require multi-step syntheses involving amines and THF, whereas titanium alkoxides often form via direct ligand substitution .

Tri-Substituted Compounds (e.g., Triethanolamine, Tripalmitin)

Tri-substituted compounds like triethanolamine (TEA) and tripalmitin differ in backbone and functionality:

Property This compound Triethanolamine (TEA) Tripalmitin
Core Element Titanium Nitrogen Glycerol
Functional Groups Alkoxides Hydroxyl, amine Esters
Applications Industrial catalysts Surfactants, pH adjusters Food additives, cosmetics
Biodegradability Low (persistent metal center) High High

This compound’s metal center grants it unique catalytic properties absent in purely organic tri-substituted compounds .

Research Findings and Data Gaps

  • Toxicity: While organotins in are highly toxic, titanium analogs are less studied but generally regarded as safer .
  • Regulatory Status: No direct data exists for this compound, though organometallics like TBT face strict regulations .

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